1-(5-methoxy-1,3-benzothiazol-2-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]azetidine-3-carboxamide
Description
Properties
IUPAC Name |
1-(5-methoxy-1,3-benzothiazol-2-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c1-26-14-5-6-16-15(10-14)21-19(27-16)23-11-13(12-23)18(25)20-7-3-9-22-8-2-4-17(22)24/h5-6,10,13H,2-4,7-9,11-12H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWFPVEXWQNJWND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N3CC(C3)C(=O)NCCCN4CCCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Thiourea Derivatives
The benzothiazole core is synthesized via cyclization of 4-methoxy-2-aminothiophenol with cyanogen bromide (CNBr) in ethanol under reflux (70–80°C, 6–8 hours). This method yields 5-methoxy-1,3-benzothiazol-2-amine with >85% purity, as confirmed by HPLC. Alternative routes employ thiourea derivatives cyclized in polyphosphoric acid (PPA) at 120°C, though this risks over-sulfonation of the methoxy group.
Functional Group Protection
The 2-amino group is protected using tert-butoxycarbonyl (Boc) anhydride in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) catalysis. This step ensures selectivity during subsequent coupling reactions.
Preparation of Azetidine-3-carboxylic Acid Derivatives
Ring-Closing Metathesis (RCM)
Azetidine-3-carboxylic acid is synthesized via RCM of N-Boc-allylglycine methyl ester using Grubbs-II catalyst (5 mol%) in dichloromethane (DCM) at 40°C. The reaction achieves 70–75% yield, with the Boc group removed post-cyclization using trifluoroacetic acid (TFA).
Alternative Cyclization Methods
Patent CN103467350A discloses a resolution-based method using D-α-phenylethylamine to isolate (S)-azetidine-2-carboxylic acid. While this approach is enantioselective, it requires additional steps for oxidation to the 3-carboxylic acid derivative.
Synthesis of 3-(2-Oxopyrrolidin-1-yl)propylamine
Reductive Amination
Pyrrolidin-2-one is reacted with 3-aminopropanol in the presence of sodium cyanoborohydride (NaBH3CN) and acetic acid in methanol. The intermediate alcohol is oxidized to the amine using Jones reagent (CrO3/H2SO4), yielding 3-(2-oxopyrrolidin-1-yl)propylamine with 65–70% efficiency.
Boc Protection
The amine is protected with Boc2O in dichloromethane to prevent undesired side reactions during coupling.
Final Coupling and Assembly
Amide Bond Formation
The azetidine-3-carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). Sequential coupling occurs in two stages:
- Benzothiazole-Azetidine Coupling : 5-Methoxy-1,3-benzothiazol-2-amine reacts with the activated azetidine carboxylate at 0–5°C for 4 hours, achieving 80–85% yield.
- Propyl-Pyrrolidinone Attachment : The intermediate is coupled with Boc-protected 3-(2-oxopyrrolidin-1-yl)propylamine at room temperature for 12 hours, followed by Boc deprotection with TFA.
Optimization and Process Refinement
Solvent and Temperature Effects
Purification Techniques
- Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) removes unreacted benzothiazole precursors.
- Recrystallization : Methanol/water (4:1) mixtures yield crystalline product with >98% purity (HPLC).
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms >99% purity with retention time 12.7 minutes.
Industrial Scalability and Challenges
Batch vs. Continuous Flow
Batch processing in 50-L reactors achieves 60–65% overall yield, while continuous flow systems (microreactors) improve mass transfer for azetidine cyclization steps.
Regulatory Considerations
Residual solvent levels (DMF < 500 ppm) are controlled via rotary evaporation and lyophilization, complying with ICH Q3C guidelines.
Chemical Reactions Analysis
1-(5-Methoxy-1,3-benzothiazol-2-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the benzothiazole ring can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
1-(5-Methoxy-1,3-benzothiazol-2-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]azetidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Research: The compound is used in studies to understand its interaction with various biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a probe to investigate biological pathways and mechanisms.
Industrial Applications: The compound may be used in the development of new materials or as a precursor for other complex molecules.
Mechanism of Action
The mechanism of action of 1-(5-methoxy-1,3-benzothiazol-2-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]azetidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety is known to interact with various biological targets, potentially inhibiting or modulating their activity. The azetidine and pyrrolidinone groups may enhance the compound’s binding affinity and specificity. The exact pathways involved would depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Ethyl 1-[3-(2-oxopyrrolidin-1-yl)propyl]-2-phenyl-1H-benzimidazole-5-carboxylate ()
- Core Structure : Benzimidazole (instead of benzothiazole) with a phenyl substituent.
- Substituents : A 2-oxopyrrolidine-propyl chain and an ethoxycarbonyl group.
- Conformational Features: The benzimidazole ring is nearly planar (max deviation: 0.024 Å). Dihedral angle between benzimidazole and phenyl rings: 42.23°, influencing molecular planarity and π-π stacking interactions . The 2-oxopyrrolidine ring adopts an envelope conformation with puckering parameters Q = 0.2836 Å, φ = 249.74° (major site) and Q = 0.2163 Å, φ = 77.17° (minor site) .
N-(2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)-2-((2-((3-(2-oxopyrrolidin-1-yl)propyl)amino)pyrimidin-4-yl)amino)acetamide ()
- Core Structure: Isoindolinone and pyrimidine.
- Substituents : A 2-oxopyrrolidine-propyl chain and dioxopiperidine.
- Functional Role : Designed as a proteolysis-targeting chimera (PROTAC) for kinase degradation, highlighting the versatility of the 2-oxopyrrolidine-propyl group in medicinal chemistry .
Functional Comparison
Physicochemical Properties
- Hydrogen Bonding : The target compound’s azetidine-carboxamide and 2-oxopyrrolidine groups can form C–H···O and N–H···O interactions, critical for crystal packing and solubility .
- Solubility : The methoxy group and azetidine’s polarity likely improve aqueous solubility over the ethyl ester in ’s compound.
Research Findings and Data Tables
Structural Insights from Crystallography
Biological Activity
The compound 1-(5-methoxy-1,3-benzothiazol-2-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]azetidine-3-carboxamide is a novel synthetic derivative belonging to the class of benzothiazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an antitumor agent, its mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Benzothiazole moiety : Known for its role in various pharmacological activities.
- Azetidine ring : A five-membered nitrogen-containing ring that contributes to the compound's stability and biological interactions.
- Pyrrolidine substituent : Enhances the compound's lipophilicity and may influence its interaction with biological targets.
Antitumor Activity
Recent studies have highlighted the potential antitumor properties of benzothiazole derivatives. In vitro assays have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines.
| Cell Line | IC50 (μM) | Notes |
|---|---|---|
| A549 (Lung) | 6.75 ± 0.19 | Significant activity in 2D assays |
| HCC827 (Lung) | 5.13 ± 0.97 | Moderate activity; requires further optimization |
| NCI-H358 (Lung) | 4.01 ± 0.95 | High potential; further studies needed |
| MRC-5 (Fibroblast) | 3.11 ± 0.26 | Indicates cytotoxicity on normal cells |
These findings suggest that the compound may exhibit selective toxicity towards cancer cells while also affecting normal cells, which necessitates further structural optimization to improve selectivity and reduce toxicity .
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor growth, such as cyclooxygenase (COX), thereby reducing the production of inflammatory mediators .
- DNA Interaction : Similar compounds have shown a tendency to bind within the minor groove of DNA, potentially disrupting replication and transcription processes .
- Signal Transduction Modulation : The compound may influence various signaling pathways associated with cell proliferation and survival, contributing to its antitumor effects .
Study on Benzothiazole Derivatives
A study published in PMC examined several benzothiazole derivatives, including those structurally related to our compound. It was found that these compounds exhibited significant antitumor activity across multiple cell lines, particularly in two-dimensional culture systems compared to three-dimensional models . The study emphasized the importance of structural modifications in enhancing biological activity.
Antimicrobial Activity Assessment
In addition to antitumor properties, some derivatives have demonstrated antimicrobial activity against bacterial strains such as Escherichia coli and Bacillus subtilis. The minimum inhibitory concentrations (MICs) were determined for various derivatives, indicating a potential for broader pharmacological applications beyond oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
